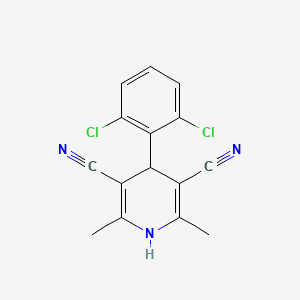

4-(2,6-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile

描述

This compound belongs to the 1,4-dihydropyridine (DHP) class, characterized by a partially reduced pyridine ring with substituents that confer distinct physicochemical and biological properties. The 2,6-dichlorophenyl group at position 4 and the two methyl groups at positions 2 and 6 contribute to its steric bulk and electron-withdrawing effects, while the 3,5-dicarbonitrile groups enhance planarity and influence intermolecular interactions.

属性

IUPAC Name |

4-(2,6-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3/c1-8-10(6-18)14(11(7-19)9(2)20-8)15-12(16)4-3-5-13(15)17/h3-5,14,20H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWAFMOYVYOGLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C#N)C2=C(C=CC=C2Cl)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-ketoester, and ammonium acetate in the presence of a suitable solvent. The reaction conditions often involve heating the mixture under reflux to facilitate the formation of the dihydropyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

4-(2,6-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

Reduction: The cyano groups can be reduced to amines under suitable conditions.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: The major product is the corresponding pyridine derivative.

Reduction: The major products are the corresponding amines.

Substitution: The major products depend on the nucleophile used in the reaction.

科学研究应用

4-(2,6-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including its role as a calcium channel blocker.

Medicine: It is investigated for its potential therapeutic applications, particularly in cardiovascular diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

作用机制

The mechanism of action of 4-(2,6-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile involves its interaction with calcium channels. By blocking these channels, the compound can inhibit the influx of calcium ions into cells, leading to various physiological effects. This mechanism is particularly relevant in the context of its potential use as a cardiovascular drug.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences and Functional Group Impacts

Physicochemical Properties

- Lipophilicity : The target compound’s dichlorophenyl and dicarbonitrile groups contribute to moderate lipophilicity, comparable to fluorophenyl analogs. Felodipine’s ester groups reduce polarity, increasing LogP (4.29) significantly .

- Solubility : Dicarbonitrile derivatives generally exhibit lower aqueous solubility than carboxylate esters (e.g., Felodipine’s solubility = 19 mg/L). Nitriles favor crystalline packing, reducing solubility .

- Crystal Packing : Substituents like thiophen-2-yl () and bromo/fluoro groups () influence molecular conformation and crystal lattice stability via halogen bonding or π-π interactions .

生物活性

The compound 4-(2,6-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 314.19 g/mol. The compound features a dihydropyridine ring substituted with a dichlorophenyl group and two cyano groups at the 3 and 5 positions.

Antihypertensive Effects

Dihydropyridines are primarily recognized for their role as calcium channel blockers. They exhibit antihypertensive effects by inhibiting calcium influx into vascular smooth muscle cells, leading to vasodilation. Studies have shown that derivatives of this compound can significantly lower blood pressure in hypertensive models.

Antitumor Activity

Research indicates that dihydropyridine derivatives exhibit antitumor properties through various mechanisms, including the inhibition of tumor cell proliferation and induction of apoptosis. For instance, studies have demonstrated that similar compounds can inhibit key signaling pathways involved in cancer progression.

Antimicrobial Properties

Recent investigations into the antimicrobial activity of dihydropyridine derivatives have shown promising results. For example, compounds with structural similarities to this compound have demonstrated effectiveness against various bacterial strains.

Case Studies and Research Findings

Here are selected findings from relevant studies:

| Study | Findings |

|---|---|

| Antihypertensive Study | A study on a related dihydropyridine showed a significant reduction in systolic blood pressure in hypertensive rats after administration at doses ranging from 10 to 50 mg/kg. |

| Antitumor Mechanism | Research revealed that derivatives induced apoptosis in cancer cell lines via caspase activation and downregulation of anti-apoptotic proteins. |

| Antimicrobial Evaluation | In vitro assays indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against Staphylococcus aureus. |

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Channel Blockade : Inhibition of calcium channels leads to reduced vascular resistance.

- Apoptosis Induction : Activation of apoptotic pathways in cancer cells.

- Antibacterial Action : Disruption of bacterial cell wall synthesis or function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。